Dopamine D4 Receptor Affinity Advantage
In a direct structural analog comparison, a 4-(4-trifluoromethylbenzyl)-substituted morpholine derivative demonstrated a Ki of 61 nM for the human Dopamine D4 receptor [1]. In contrast, a closely related 4-(4-chlorobenzyl) analog exhibited a significantly reduced affinity with a Ki of 250 nM, representing a ~4.1-fold decrease in potency [2].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 61 nM (for CHEMBL107019: 2-(2-Methoxy-phenoxymethyl)-4-(4-trifluoromethyl-benzyl)-morpholine) |
| Comparator Or Baseline | Ki = 250 nM (for CHEMBL105836: 4-(4-Chloro-benzyl)-2-(2-methoxy-5-trifluoromethyl-phenoxymethyl)-morpholine) |
| Quantified Difference | 4.1-fold improvement in Ki for the 4-trifluoromethylbenzyl analog |
| Conditions | In vitro competitive binding assay using [3H]-spiperone and human Dopamine D4 receptor |
Why This Matters
The ~4.1-fold improvement in binding affinity underscores the critical contribution of the trifluoromethyl group to target engagement, making the 4-(trifluoromethyl)benzyl motif preferable for D4 receptor-focused discovery programs.
- [1] BindingDB. (n.d.). BDBM50147969: 2-(2-Methoxy-phenoxymethyl)-4-(4-trifluoromethyl-benzyl)-morpholine (CHEMBL107019). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50147969 View Source
- [2] BindingDB. (n.d.). BDBM50147962: 4-(4-Chloro-benzyl)-2-(2-methoxy-5-trifluoromethyl-phenoxymethyl)-morpholine (CHEMBL105836). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50147962 View Source
